molecular formula C29H39NO4 B6335489 14-(Fmoc-amino)-myristic acid CAS No. 1931109-55-5

14-(Fmoc-amino)-myristic acid

Cat. No. B6335489
CAS RN: 1931109-55-5
M. Wt: 465.6 g/mol
InChI Key: CDTDLOPKIDWKJB-UHFFFAOYSA-N
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Description

14-(Fmoc-amino)-myristic acid is a compound that contains a myristic acid chain, an amino group, and a 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is usually performed at 60°C and monitored by thin-layer chromatography . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of 14-(Fmoc-amino)-myristic acid is characterized by the presence of a myristic acid chain, an amino group, and a Fmoc group . The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule, promoting the association of building blocks .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The method and the mechanism of coupling of the Fmoc-amino acid derivative to the resin depend upon the nature of the bond being formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 14-(Fmoc-amino)-myristic acid are influenced by the presence of the Fmoc group. The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule . The solvent can control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids .

Scientific Research Applications

Supramolecular Gel Formation

14-(Fmoc-amino)-tetradecanoic acid: is utilized in the formation of supramolecular gels . These gels are formed through the self-assembly of low molecular weight gelators (LMWGs) and have potential applications in various biomedical fields . The self-assembly is driven by weak hydrophobic forces, leading to π-π stacking of the fluorenyl groups, which are further stabilized by hydrogen bonding interactions .

Soft Tissue Engineering

The compound’s ability to form stable 3D networks makes it suitable for soft tissue engineering applications. It can support the repair of injuries or age-related impaired structures or functions of living tissues .

Drug Administration

In the realm of drug administration , 14-(Fmoc-amino)-tetradecanoic acid can be used to create delivery systems that encapsulate and release drugs in a controlled manner, leveraging the stable gel networks it forms .

Cell Encapsulation and Growth

The compound’s gel-forming capability is also beneficial for cell encapsulation and growth . It provides a scaffold that can mimic the extracellular matrix, promoting cell adhesion and proliferation .

Solid-Phase Peptide Synthesis (SPPS)

14-(Fmoc-amino)-tetradecanoic acid: is a key component in solid-phase peptide synthesis (SPPS) . It’s used for the derivatization of amino acids in structure–activity relationship (SAR) studies, which is crucial for the development of new therapeutic peptides .

Bio-Templating and Material Science

Due to its self-assembling properties, this compound is increasingly important in material science and bio-templating . It can serve as a building block for the fabrication of functional materials with applications in cell cultivation, catalysis, and as therapeutic agents .

Mechanism of Action

Target of Action

14-(Fmoc-amino)-tetradecanoic acid, also known as 14-(Fmoc-amino)-myristic acid, is a type of Fmoc-protected amino acid. The primary targets of this compound are nucleic acids (NAs) in cells . The compound is used for the sequential assembly of oligoaminoamides on solid-phase . These oligoaminoamides can be designed and produced in highly defined topologies, which are used as multifunctional nucleic acid carriers .

Mode of Action

The compound interacts with its targets through a process that involves sufficient nucleic acid packaging, protection, and shielding against the immune system, specific cellular uptake into the intended target cells, and finally escape from endolysosomes into the cytoplasm . The Fmoc group in the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of Fmoc-protected amino acids. The synthesis produces predictable amino-acid related impurities, the presence of which can negatively affect the outcome of peptide synthesis .

Result of Action

The result of the compound’s action is the formation of sequence-defined oligomers and the formulation of tumor-targeted plasmid DNA (pDNA) polyplexes . The compound can also self-assemble into supramolecular nanostructures under aqueous conditions, facilitating the formation of hydrogels .

Action Environment

The action of 14-(Fmoc-amino)-tetradecanoic acid can be influenced by environmental factors such as pH and solvent conditions . For instance, the Fmoc group is used as a base-sensitive protecting group, and care needs to be taken to avoid removing the Fmoc group from the amino acid in certain pH conditions . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

properties

IUPAC Name

14-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c31-28(32)20-10-8-6-4-2-1-3-5-7-9-15-21-30-29(33)34-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27H,1-10,15,20-22H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTDLOPKIDWKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(Fmoc-amino)-tetradecanoic acid

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